S-(2-Chloro-2-oxoethyl) ethanethioate
CAS No.: 10553-78-3
Cat. No.: VC20962641
Molecular Formula: C4H5ClO2S
Molecular Weight: 152.6 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 10553-78-3 |
---|---|
Molecular Formula | C4H5ClO2S |
Molecular Weight | 152.6 g/mol |
IUPAC Name | S-(2-chloro-2-oxoethyl) ethanethioate |
Standard InChI | InChI=1S/C4H5ClO2S/c1-3(6)8-2-4(5)7/h2H2,1H3 |
Standard InChI Key | CDVXHLKKIJCRHD-UHFFFAOYSA-N |
SMILES | CC(=O)SCC(=O)Cl |
Canonical SMILES | CC(=O)SCC(=O)Cl |
Introduction
Chemical Identity and Properties
S-(2-Chloro-2-oxoethyl) ethanethioate is identified by its CAS number 10553-78-3 and EINECS number 234-141-6. The compound is characterized by a molecular formula of C4H5ClO2S and a molecular weight of approximately 152.6 g/mol. Its structure features a chlorinated carbonyl group that significantly contributes to its chemical reactivity and functional applications.
Nomenclature and Identification
The compound is known by several synonyms, including "Ethanethioic acid, S-(2-chloro-2-oxoethyl) ester" . For precise identification in chemical databases and literature, several standard identifiers are available:
Identifier Type | Value |
---|---|
IUPAC Name | S-(2-chloro-2-oxoethyl) ethanethioate |
Standard InChI | InChI=1S/C4H5ClO2S/c1-3(6)8-2-4(5)7/h2H2,1H3 |
Standard InChIKey | CDVXHLKKIJCRHD-UHFFFAOYSA-N |
SMILES | CC(=O)SCC(=O)Cl |
Canonical SMILES | CC(=O)SCC(=O)Cl |
PubChem Compound | 82724 |
Table 1: Chemical Identifiers of S-(2-Chloro-2-oxoethyl) ethanethioate
Physical and Chemical Properties
The compound demonstrates specific physical and chemical characteristics that influence its handling, storage, and applications in various research contexts:
Property | Value |
---|---|
Physical State | Not specified in available literature |
Molecular Weight | 152.6 g/mol |
Density | 1.336 g/cm³ |
Boiling Point | 180.2°C at 760 mmHg |
Refractive Index | 1.498 |
Flash Point | 62.8°C |
Vapor Pressure | 0.908 mmHg at 25°C |
Table 2: Physical and Chemical Properties of S-(2-Chloro-2-oxoethyl) ethanethioate
Structural Features and Reactivity
Molecular Structure
The structure of S-(2-Chloro-2-oxoethyl) ethanethioate is characterized by a thioester group (CH₃C(O)S-) connected to a chloroacetyl group (-CH₂C(O)Cl). This arrangement creates a molecule with interesting reactive sites that contribute to its chemical behavior.
Reactivity Profile
The chlorinated carbonyl group in S-(2-Chloro-2-oxoethyl) ethanethioate makes it particularly reactive in various chemical processes. The presence of both the thioester and the chloroacetyl functionalities creates a molecule with multiple reactive sites:
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The chloroacetyl group can undergo nucleophilic substitution reactions
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The thioester bond can be hydrolyzed under appropriate conditions
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The compound can participate in various transformations typical of acyl chlorides and thioesters
This reactivity profile makes the compound valuable in organic synthesis as a building block for more complex molecules.
Synthesis Methods
General Synthetic Approaches
Although the search results don't provide specific synthesis methods for S-(2-Chloro-2-oxoethyl) ethanethioate itself, comparable compounds with similar structural elements provide insights into potential synthetic routes.
Based on information about related compounds, a likely synthesis method would involve the reaction of a chloroacetyl chloride precursor with potassium thioacetate (KSAc) . This approach is consistent with the general method used for similar compounds like S-(2-oxo-2-phenylethyl) ethanethioate and its derivatives.
Biological Activity and Applications
Enzyme Inhibition Properties
Research into the biological activity of S-(2-Chloro-2-oxoethyl) ethanethioate has revealed its potential as an inhibitor of carbonic anhydrase enzymes. This enzyme inhibition capability is significant because carbonic anhydrase plays crucial roles in various physiological processes, including pH regulation, carbon dioxide transport, and electrolyte secretion.
Antimicrobial Properties
Compounds with similar structures to S-(2-Chloro-2-oxoethyl) ethanethioate have demonstrated antimicrobial properties, suggesting that this compound might also possess similar biological significance. This potential antimicrobial activity could be valuable in developing new agents against pathogenic microorganisms.
Comparison with Similar Compounds
Structural Analogues
S-(2-Chloro-2-oxoethyl) ethanethioate can be compared with several structurally related compounds to understand its unique chemical properties and potential applications:
Compound | Key Structural Differences | Distinctive Properties |
---|---|---|
Ethyl thioacetate | Lacks chlorine atom but retains thiol ester characteristics | Different reactivity pattern |
Ethyl 3-chloropropanoate | Different arrangement of functional groups | Used in different synthetic applications |
S-(2-Chloroethyl) ethanethioate | Lacks carbonyl group adjacent to chlorine | Different reactivity profile |
Table 3: Comparison of S-(2-Chloro-2-oxoethyl) ethanethioate with Related Compounds
This comparison highlights how relatively minor structural variations can lead to significant differences in chemical behavior and application potential.
Research Directions and Future Applications
Optimization of Synthetic Routes
One promising research direction involves optimizing synthetic routes to produce S-(2-Chloro-2-oxoethyl) ethanethioate with higher yields and purity. This could involve:
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Exploring alternative reaction conditions
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Testing different catalysts
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Investigating green chemistry approaches for more environmentally friendly synthesis
Structure-Activity Relationship Studies
Developing structure-activity relationship (SAR) studies around S-(2-Chloro-2-oxoethyl) ethanethioate could lead to the design of more potent and selective enzyme inhibitors. By systematically modifying different parts of the molecule and measuring the resulting biological activity, researchers could develop more effective compounds for specific therapeutic applications.
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